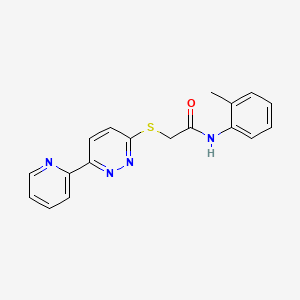

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Description

2-((6-(Pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-yl group at the 6-position and a thioacetamide moiety linked to an o-tolyl (ortho-methylphenyl) group. This structure combines pyridazine’s electron-deficient aromatic system with the steric and electronic effects of the o-tolyl substituent, making it a candidate for diverse biological applications, including anticancer and anti-inflammatory research .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-13-6-2-3-7-14(13)20-17(23)12-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLQGKGORFBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

Thioether Formation: The pyridazinyl intermediate is then reacted with a pyridinyl thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.

Acetamide Coupling: Finally, the thioether intermediate is coupled with o-tolyl acetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Pd/C with H2, sodium borohydride (NaBH4)

Substitution: HNO3, H2SO4, Cl2, Br2

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group.

Amines: From reduction of nitro groups.

Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazinyl and pyridinyl moieties could facilitate binding to metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CB-839 (Glutaminase Inhibitor)

Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.

Key Differences :

- Substituents : CB-839 includes a trifluoromethoxyphenyl group and a 1,3,4-thiadiazole ring, enhancing its metabolic stability and target affinity compared to the o-tolyl group in the target compound.

- Biological Activity : CB-839 is a clinical-stage glutaminase inhibitor used in combination therapies (e.g., with 2-PMPA) to suppress tumor growth in ovarian cancer models. The target compound lacks reported glutaminase inhibition but shares pyridazine-thioacetamide motifs critical for enzyme interaction .

Compound 2n (Anti-Inflammatory Derivative)

Structure : 2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide.

Key Differences :

- Core Heterocycle : Compound 2n uses a pyridine ring instead of pyridazine, reducing electron deficiency and altering binding interactions.

- Substituents : The 4-chlorophenyl and m-tolyl groups confer distinct steric and electronic profiles. Despite lower synthetic yield (20% vs. unquantified for the target compound), its anti-inflammatory activity highlights the role of halogenated aryl groups in modulating biological responses .

Second-Generation CD73 Inhibitors

Structures :

- 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide (1b)

- 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (2c) Key Differences:

- Scaffold : These compounds use a 4,6-biaryl-2-thiopyridine scaffold instead of pyridazine.

- Functional Groups: The cyano group and biaryl substitutions improve CD73 inhibition potency (IC50 < 100 nM) by enhancing π-π stacking and hydrogen bonding. The target compound’s o-tolyl group may limit similar interactions due to steric hindrance .

Pyridazinone Derivatives

Structure : Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide].

Key Differences :

- Oxo Group: The pyridazinone core introduces a ketone, increasing polarity and hydrogen-bonding capacity.

- Biological Activity: Pyridazinones exhibit antihypertensive and antiplatelet effects, whereas the target compound’s thioether linkage may reduce metabolic oxidation susceptibility .

Structural and Pharmacokinetic Data Comparison

Key Research Findings

- Electronic Effects : Pyridazine-based compounds (e.g., target compound, CB-839) exhibit stronger electron-deficient character than pyridine derivatives, favoring interactions with enzymatic nucleophiles .

- Substituent Impact: o-Tolyl vs. Thioether Linkage: The thioacetamide moiety enhances lipophilicity and membrane permeability relative to oxo-containing pyridazinones .

- Combination Therapy Potential: Pyridazine-thioacetamide hybrids (e.g., CB-839 + 2-PMPA) show synergistic anticancer effects, suggesting the target compound could benefit from similar combinatorial approaches .

Biological Activity

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator. Its unique structural features include a pyridazinyl moiety linked to a pyridinyl group via a thioether bond and an acetamide functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is C15H15N3OS, with a molecular weight of 285.36 g/mol. The structure is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3OS |

| Molecular Weight | 285.36 g/mol |

| IUPAC Name | 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide |

| SMILES | CC1=CC=CC=C1C(=O)NSC2=NN=C(C=C2)C3=CC=CC=N3 |

The biological activity of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is hypothesized to involve interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , potentially modulating the activity of various biological pathways through competitive or non-competitive inhibition. The presence of the pyridazinyl and pyridinyl groups is believed to enhance binding affinity to target proteins, influencing their functional states.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs have demonstrated significant enzyme inhibitory activities. For instance, pyridazinone derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The biological evaluation of such compounds often focuses on their IC50 values, which measure the concentration required to inhibit a biological process by half.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazinone Derivative T6 | MAO-B | 0.013 | |

| Pyridazinone Derivative T3 | MAO-A | 1.57 |

The mechanism of action for these compounds typically involves reversible binding to the enzyme's active site, which can be assessed through dialysis recovery studies that demonstrate the reversibility of inhibition.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored in various studies. For example, related pyridazine derivatives have been evaluated for their cytotoxic effects against different cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction.

Study on MAO Inhibition

A study investigated several pyridazine derivatives for their ability to inhibit MAO-A and MAO-B. The most potent inhibitor identified was T6, which exhibited an IC50 value of 0.013 µM for MAO-B, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease due to its selective inhibition profile and low cytotoxicity against healthy cells (IC50 = 120.6 µM) .

Cytotoxicity Assessment

In another study assessing cytotoxicity, various derivatives were screened against L929 fibroblast cells. Results indicated that while some derivatives caused significant cell death at higher concentrations, others, including T6, showed no cytotoxic effects at any tested dose, highlighting its safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.